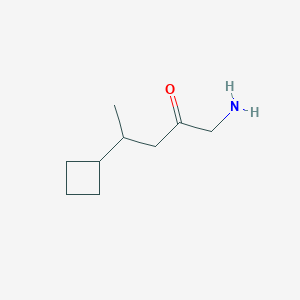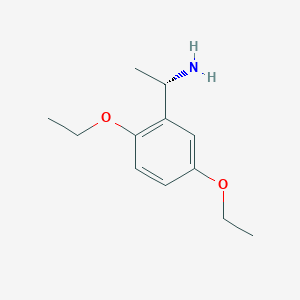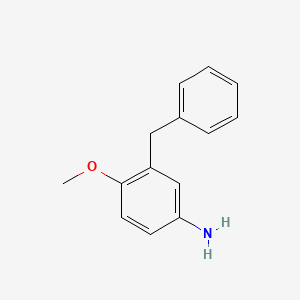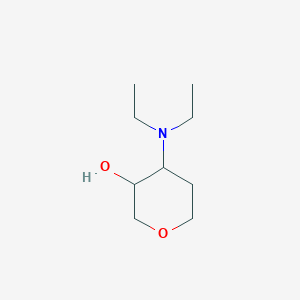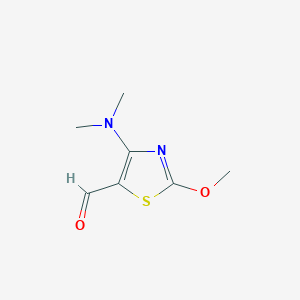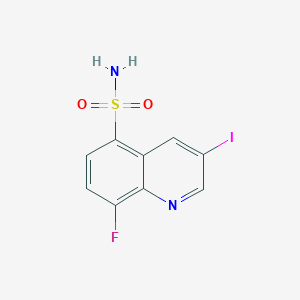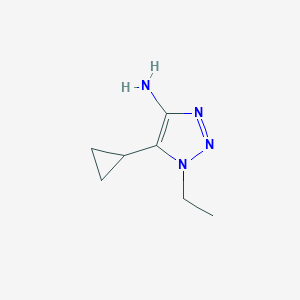
5-Butoxy-2-hydrazinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butoxy-2-hydrazinylpyridine is a chemical compound with the molecular formula C₉H₁₅N₃O and a molecular weight of 181.23 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring substituted with a butoxy group and a hydrazinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-2-hydrazinylpyridine typically involves the reaction of a pyridine halide with hydrazine hydrate in the presence of a solvent. One common method includes mixing pyridine halide A with hydrazine hydrate and a solvent I, such as N,N-dimethylpropanolamine, which acts as an acid-binding agent . The reaction is promoted under basic conditions with mixed catalysts to improve selectivity and reaction speed.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butoxy-2-hydrazinylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.
Substitution: The butoxy and hydrazinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Butoxy-2-hydrazinylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Butoxy-2-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form bonds with various biological molecules, potentially inhibiting or modifying their functions. This interaction can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazinylpyridine: A closely related compound with similar chemical properties but lacking the butoxy group.
3-Chloro-2-hydrazinylpyridine: Another derivative with a chloro substituent instead of a butoxy group.
Uniqueness
5-Butoxy-2-hydrazinylpyridine is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interactions with other molecules and its overall effectiveness in various applications.
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
(5-butoxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C9H15N3O/c1-2-3-6-13-8-4-5-9(12-10)11-7-8/h4-5,7H,2-3,6,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
YAQORZLHLICJQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CN=C(C=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


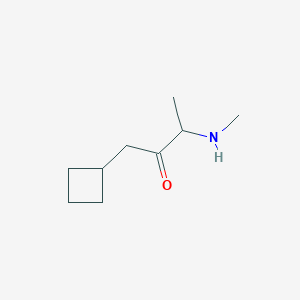
![2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)

![tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13163555.png)
![2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13163556.png)
